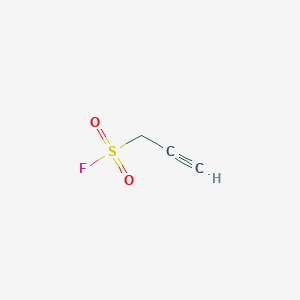
Prop-2-yne-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yne-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl fluoride group (SO₂F) attached to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-yne-1-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of sodium allylsulfonate with phosphorus oxychloride, followed by fluorination . Another method includes the direct fluorosulfonylation of alkenes using fluorosulfonyl radicals . These methods typically require specific reaction conditions, such as the use of solvents like dimethylformamide (DMF) and catalysts like palladium acetate .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves large-scale fluorination processes. These processes utilize readily available and inexpensive starting materials, such as sulfonates or sulfonic acids, and convert them into sulfonyl fluorides under mild reaction conditions . The use of sulfuryl fluoride gas (SO₂F₂) and other solid reagents like FDIT and AISF has been reported as effective methods for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yne-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with alkenes and alkynes, forming new carbon-sulfur bonds.
Oxidation and Reduction: While less common, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, fluorinating agents, and various nucleophiles. Reaction conditions often involve the use of solvents like DMF, DMSO, and acetonitrile, and may require specific temperatures and pressures to achieve optimal yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield sulfonamides, while addition reactions can produce epoxide-fused pyrrolidines and other complex structures .
Scientific Research Applications
Prop-2-yne-1-sulfonyl fluoride has found significant utility in various scientific research applications:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules.
Chemical Biology: It is used as a reactive probe for labeling and studying proteins and other biomolecules.
Medicinal Chemistry: It is employed in the development of covalent inhibitors and other therapeutic agents.
Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of prop-2-yne-1-sulfonyl fluoride involves its reactivity as an electrophilic warhead. It can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine . This reactivity is leveraged in various applications, including the development of covalent inhibitors and chemical probes. The sulfur (VI) fluoride exchange (SuFEx) reaction is a key mechanism by which this compound exerts its effects, enabling the formation of stable covalent linkages with target biomolecules .
Comparison with Similar Compounds
Prop-2-yne-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Allyl Sulfonyl Fluoride: Similar in structure but differs in the position of the sulfonyl fluoride group.
Aryl Sulfonyl Fluorides: These compounds have an aromatic ring attached to the sulfonyl fluoride group and exhibit different reactivity and stability profiles.
Ethylene Sulfonyl Fluoride: Another related compound with distinct reactivity due to the presence of an ethylene group.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its utility in various scientific applications. Its reactivity and stability make it a valuable tool in both research and industrial settings.
Properties
Molecular Formula |
C3H3FO2S |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
prop-2-yne-1-sulfonyl fluoride |
InChI |
InChI=1S/C3H3FO2S/c1-2-3-7(4,5)6/h1H,3H2 |
InChI Key |
GFFFUKFVYFHSEC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















